REACTION_CXSMILES
|
[CH3:1]I.[Cl:3][C:4]1[CH:12]=[CH:11][CH:10]=[C:6](C(O)=O)[C:5]=1O.[C:14](=[O:17])([O-])[O-:15].[K+].[K+].CN(C)[CH:22]=[O:23]>O>[CH3:1][O:15][C:14](=[O:17])[C:6]1[CH:10]=[CH:11][CH:12]=[C:4]([Cl:3])[C:5]=1[O:23][CH3:22] |f:2.3.4|
|
Name
|
|
Quantity
|
8.2 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(C(=O)O)=CC=C1)O
|
Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
88 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase is dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Type
|
DISTILLATION
|
Details
|
The residue is distilled on a bulb tube
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=C(C(=CC=C1)Cl)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |